molecular formula C21H18O2 B14458113 1-Pyrenebutanoic acid, methyl ester CAS No. 70570-29-5

1-Pyrenebutanoic acid, methyl ester

Cat. No.: B14458113
CAS No.: 70570-29-5
M. Wt: 302.4 g/mol
InChI Key: IFGBWZMAYOBIGC-UHFFFAOYSA-N
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Description

1-Pyrenebutanoic acid, methyl ester is an organic compound that belongs to the class of esters. It is derived from pyrene, a polycyclic aromatic hydrocarbon, and butanoic acid. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrenebutanoic acid, methyl ester can be synthesized through the esterification of 1-pyrenebutanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid and alcohol mixture with concentrated sulfuric acid to facilitate the formation of the ester .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions to ensure maximum yield and purity of the ester.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrenebutanoic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: 1-Pyrenebutanoic acid and methanol.

    Oxidation: Various oxidized pyrene derivatives.

    Substitution: New esters or other substituted pyrene compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-pyrenebutanoic acid, methyl ester exerts its effects involves its interaction with various molecular targets:

Properties

IUPAC Name

methyl 4-pyren-1-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c1-23-19(22)7-3-4-14-8-9-17-11-10-15-5-2-6-16-12-13-18(14)21(17)20(15)16/h2,5-6,8-13H,3-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGBWZMAYOBIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478133
Record name 1-Pyrenebutanoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70570-29-5
Record name 1-Pyrenebutanoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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